Cas no 37902-01-5 (4-amino-3-chloro-5-nitroBenzoic acid)

4-amino-3-chloro-5-nitroBenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-3-chloro-5-nitroBenzoic acid
- 4-amino-3-chloro-5-nitro-benzoic acid
- 4-amino-5-chloro-3-nitrobenzoic acid
- 4-Amino-3-chloro-5-nitrobenzoicacid
- SB76905
- CS-0373000
- DA-21376
- BS-28366
- EN300-395935
- AKOS005764193
- G10553
- DTXSID50716801
- SCHEMBL1759017
- 37902-01-5
-
- MDL: MFCD18785081
- Inchi: InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)
- InChI Key: RYHFFQWATLLGPV-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O
Computed Properties
- Exact Mass: 215.99400
- Monoisotopic Mass: 215.9937843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 109.14000
- LogP: 2.63300
4-amino-3-chloro-5-nitroBenzoic acid Security Information
4-amino-3-chloro-5-nitroBenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
4-amino-3-chloro-5-nitroBenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395935-0.5g |
4-amino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 0.5g |
$93.0 | 2023-05-24 | |
Enamine | EN300-395935-0.05g |
4-amino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 0.05g |
$28.0 | 2023-05-24 | |
1PlusChem | 1P00CM5E-500mg |
4-AMino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 500mg |
$172.00 | 2024-05-04 | |
1PlusChem | 1P00CM5E-5g |
4-AMino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 97% | 5g |
$429.00 | 2025-02-26 | |
1PlusChem | 1P00CM5E-2.5g |
4-AMino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 2.5g |
$312.00 | 2024-05-04 | |
1PlusChem | 1P00CM5E-1g |
4-AMino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 97% | 1g |
$150.00 | 2025-02-26 | |
A2B Chem LLC | AF87778-250mg |
4-Amino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 250mg |
$98.00 | 2023-12-30 | |
A2B Chem LLC | AF87778-2.5g |
4-Amino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 2.5g |
$257.00 | 2023-12-30 | |
1PlusChem | 1P00CM5E-250mg |
4-AMino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 95% | 250mg |
$131.00 | 2024-05-04 | |
A2B Chem LLC | AF87778-10g |
4-Amino-3-chloro-5-nitrobenzoic acid |
37902-01-5 | 97% | 10g |
$662.00 | 2024-04-20 |
4-amino-3-chloro-5-nitroBenzoic acid Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Back matter
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 4-amino-3-chloro-5-nitroBenzoic acid
Professional Introduction to 4-amino-3-chloro-5-nitrobenzoic acid (CAS No. 37902-01-5)
4-amino-3-chloro-5-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 37902-01-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitro, amino, and chloro substituents on a benzoic acid backbone, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 4-amino-3-chloro-5-nitrobenzoic acid contribute to its reactivity and utility in multiple chemical transformations. The presence of both amino and nitro groups allows for further functionalization through condensation, reduction, or diazotization reactions, while the chloro substituent provides a handle for nucleophilic substitution reactions. These attributes have positioned this compound as a key building block in the development of novel therapeutic agents.
In recent years, 4-amino-3-chloro-5-nitrobenzoic acid has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use as a precursor in the synthesis of antimicrobial and anticancer agents. The nitro group, in particular, has been shown to enhance the bioactivity of certain compounds by facilitating interactions with biological targets. Additionally, the amino group can be exploited to form amides or ureas, which are common motifs in pharmacophores.
Recent studies have highlighted the role of 4-amino-3-chloro-5-nitrobenzoic acid in the development of inhibitors targeting specific enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases, which are overexpressed in many oncogenic pathways. The chloro substituent on the benzoic ring allows for selective binding to these enzymes, thereby disrupting signaling cascades that promote tumor growth.
The pharmaceutical industry has also explored the use of 4-amino-3-chloro-5-nitrobenzoic acid in the synthesis of anti-inflammatory agents. The nitro group can be reduced to an amine, which can then be coupled with other pharmacophores to create molecules with potent anti-inflammatory effects. Such compounds are particularly relevant in the treatment of chronic inflammatory diseases where traditional therapies may fall short.
Beyond its applications in drug development, 4-amino-3-chloro-5-nitrobenzoic acid has found utility in material science and agrochemical research. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing dyes, polymers, and specialty chemicals. In agrochemicals, derivatives of this compound have been studied for their herbicidal and fungicidal properties, offering potential solutions to crop protection challenges.
The synthesis of 4-amino-3-chloro-5-nitrobenzoic acid typically involves multi-step organic reactions starting from commercially available aromatic precursors. The introduction of the nitro group is commonly achieved through nitration reactions, while the chlorination step can be performed using reagents such as phosphorus oxychloride or thionyl chloride. The final step often involves selective reduction or functionalization to yield the desired product.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 4-amino-3-chloro-5-nitrobenzoic acid. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the structural integrity and chemical purity of the compound. These methods provide confidence that the material meets the stringent requirements for pharmaceutical applications.
The growing interest in green chemistry has also influenced the production methods for 4-amino-3-chloro-5-nitrobenzoic acid. Researchers are increasingly focusing on optimizing synthetic routes to minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion,4-amino-3-chloro-5-nitrobenzoic acid (CAS No. 37902-01-5) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new synthetic pathways and biological functions,4-amino-3-chloro-5-nitrobenzoic acid is poised to remain a cornerstone of innovation in chemical synthesis and drug development.
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